

# Purity and appearance of (2-(Diethylcarbamoyl)phenyl)boronic acid

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## Compound of Interest

Compound Name: (2-(Diethylcarbamoyl)phenyl)boronic acid

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## An In-depth Technical Guide on the Purity and Appearance of (2-(Diethylcarbamoyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-(Diethylcarbamoyl)phenyl)boronic acid**, with a focus on its purity, appearance, and the analytical methods used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

**(2-(Diethylcarbamoyl)phenyl)boronic acid** is a substituted phenylboronic acid derivative. Boronic acids are notable for their role as key intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.

Table 1: General Properties of (2-(Diethylcarbamoyl)phenyl)boronic acid

Property	Value	Source(s)
CAS Number	129112-21-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>16</sub> BNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	221.06 g/mol	<a href="#">[4]</a>
Appearance	Typically a white to off-white powder or crystalline solid. May also be encountered as a liquid.	<a href="#">[1]</a> <a href="#">[5]</a>
Purity	Commercially available purities typically range from 95% to over 97%.	<a href="#">[1]</a> <a href="#">[6]</a>
Storage	Store in a tightly closed container under an inert atmosphere at 2-8°C.	<a href="#">[1]</a> <a href="#">[2]</a>

## Purity and Impurities

The purity of **(2-(Diethylcarbamoyl)phenyl)boronic acid** is crucial for its successful application in synthesis, as impurities can interfere with catalytic reactions. Common purities offered by chemical suppliers range from 95% to 97%.[\[1\]](#)[\[6\]](#) Higher purities can be achieved through various purification techniques.

A common impurity in boronic acids is the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid. The presence of boroxines can sometimes be observed in NMR spectra and may affect the reactivity of the boronic acid.

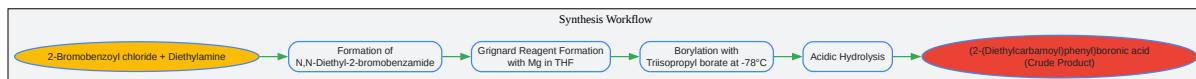
## Experimental Protocols

### Synthesis

A general and widely used method for the synthesis of arylboronic acids is the reaction of a corresponding organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. For **(2-(Diethylcarbamoyl)phenyl)boronic acid**, a plausible synthetic route starts from 2-bromobenzamide.

**Protocol: Synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid**

- Preparation of N,N-Diethyl-2-bromobenzamide:
  - To a solution of 2-bromobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add two equivalents of diethylamine at 0°C.
  - Allow the reaction mixture to warm to room temperature and stir for several hours.
  - Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N-Diethyl-2-bromobenzamide.
- Formation of the Grignard Reagent and Borylation:
  - To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine.
  - Add a solution of N,N-Diethyl-2-bromobenzamide in anhydrous THF dropwise to initiate the formation of the Grignard reagent.
  - After the Grignard reagent has formed, cool the mixture to -78°C.
  - Slowly add a solution of triisopropyl borate in anhydrous THF.
  - Allow the reaction to slowly warm to room temperature and stir overnight.
- Hydrolysis:
  - Quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., ammonium chloride) or a strong acid (e.g., hydrochloric acid).
  - Extract the aqueous layer with an organic solvent such as ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **(2-(Diethylcarbamoyl)phenyl)boronic acid**.



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Diagram 1: Synthesis workflow for **(2-(Diethylcarbamoyl)phenyl)boronic acid**.

## Purification

Crude boronic acids can be purified by several methods to remove unreacted starting materials, byproducts, and boroxines.

### Protocol: Purification by Recrystallization

- Dissolve the crude **(2-(Diethylcarbamoyl)phenyl)boronic acid** in a minimum amount of a hot solvent. Suitable solvents can include water, ethanol, or a mixture of ethyl acetate and hexanes.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

### Protocol: Purification by Column Chromatography

- Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
- Load the crude product onto the column.
- Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexanes).

- Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

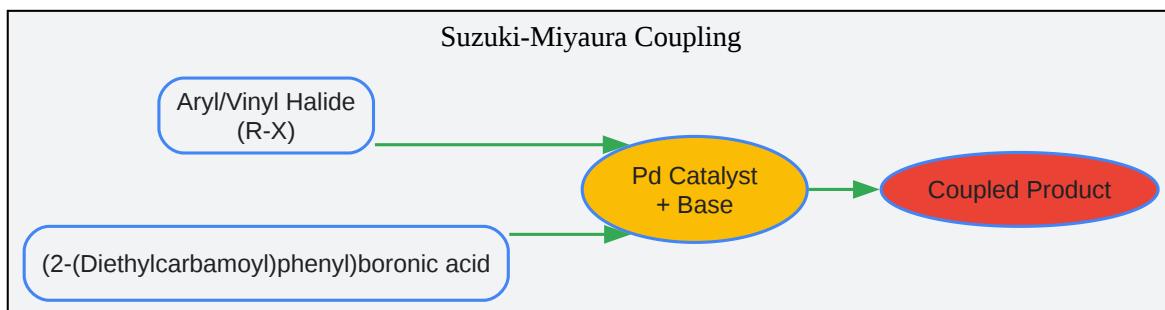
## Analytical Characterization

Table 2: Analytical Methods for Characterization

Method	Expected Observations
<sup>1</sup> H NMR	Aromatic protons are expected in the range of 7.0-8.0 ppm. The ethyl groups of the diethylcarbamoyl moiety will show a quartet and a triplet, typically in the range of 3.0-3.6 ppm and 1.0-1.3 ppm, respectively. The boronic acid protons can be broad and may exchange with D <sub>2</sub> O.
<sup>13</sup> C NMR	Aromatic carbons will appear in the range of 120-140 ppm. The carbonyl carbon of the amide will be downfield, and the carbons of the ethyl groups will be upfield.
<sup>11</sup> B NMR	A single peak is expected, with a chemical shift that can distinguish between the sp <sup>2</sup> -hybridized boronic acid and the sp <sup>3</sup> -hybridized boronate ester if present.
HPLC	A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) can be used to assess purity.
LC-MS	Electrospray ionization (ESI) in negative mode can be used to detect the deprotonated molecule [M-H] <sup>-</sup> .
Melting Point	A sharp melting point range is indicative of high purity.

# Applications in Organic Synthesis

**(2-(Diethylcarbamoyl)phenyl)boronic acid** is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid functional group allows for the formation of a new carbon-carbon bond with an aryl or vinyl halide in the presence of a palladium catalyst and a base.



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Diagram 2: Role in Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, including many pharmaceuticals and advanced materials. The diethylcarbamoyl group in the ortho position may influence the reactivity and selectivity of the coupling reaction through steric and electronic effects.

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